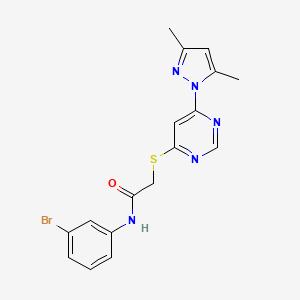

N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

The compound N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a thioether-linked acetamide group.

Properties

IUPAC Name |

N-(3-bromophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5OS/c1-11-6-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-5-3-4-13(18)7-14/h3-8,10H,9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZRJCPRSOWNEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H14BrN3OS

- Molecular Weight : 340.24 g/mol

- IUPAC Name : N-(4-bromophenyl)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetamide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily available precursors. The key steps include:

- Formation of the pyrimidine ring.

- Introduction of the thioacetamide group.

- Bromination of the phenyl ring.

Antifungal Activity

Research indicates that compounds with similar structures exhibit antifungal properties. For instance, derivatives with a pyrazole moiety have shown effective inhibition against various fungal strains, suggesting that this compound may possess comparable activity due to its structural features .

Antitumor Activity

Studies have demonstrated that compounds containing the 3,5-dimethylpyrazole structure can inhibit tumor cell proliferation. For example, derivatives have been tested against several cancer cell lines, showing IC50 values in the micromolar range. This suggests that this compound may also exhibit antitumor activity .

Anti-fibrotic Activity

The compound's potential for anti-fibrotic activity has been explored in various models. In vitro studies indicated that related compounds could inhibit collagen synthesis and expression in hepatic stellate cells, which are crucial in liver fibrosis development . This activity could position this compound as a candidate for further investigation in fibrotic diseases.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of similar compounds:

| Compound | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antifungal | 45.69 | |

| Compound B | Antitumor | 30.12 | |

| Compound C | Anti-fibrotic | 25.00 |

These findings highlight the potential therapeutic applications of compounds related to this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituent variations, molecular properties, and inferred biological implications:

Table 1: Structural and Molecular Comparison

Key Observations

Substituent Effects on Binding and Solubility: Halogenated Derivatives (Target compound and CAS 1251621-11-0): Bromine and fluorine substituents enhance halogen bonding and metabolic stability, respectively. The 3-bromophenyl group in the target compound may favor orthosteric binding in hydrophobic pockets, while the 4-bromo-2-fluorophenyl analog (CAS 1251621-11-0) could exhibit improved pharmacokinetics due to fluorine’s electronegativity .

Core Modifications and Activity :

- The trifluoromethyl-benzothiazole moiety in ’s compound suggests high lipophilicity, favoring kinase inhibition (e.g., CK1) due to enhanced hydrophobic interactions .

- The piperazine and furan groups in ’s compound indicate CNS-targeted activity, likely as a positive allosteric modulator (e.g., A2A antagonism in Parkinson’s disease models) .

Hydrogen Bonding and Crystallography :

- Pyrazole and pyrimidine cores in these compounds likely form hydrogen-bonding networks critical for crystal packing and stability, as inferred from Etter’s graph-set analysis () . The Cambridge Structural Database (CSD) could provide further insights into preferred conformations .

Q & A

Q. How can researchers optimize the synthesis of N-(3-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide to improve yield and purity?

Methodological Answer:

- Coupling Reagent Selection : Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) to activate carboxylic acid intermediates, as demonstrated in analogous acetamide syntheses .

- Reaction Conditions : Conduct reactions at 273 K to minimize side reactions and improve regioselectivity. Stirring for 3–4 hours in dichloromethane with triethylamine as a base is recommended .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from methylene chloride to isolate high-purity crystals .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm for bromophenyl), pyrimidine protons (δ 8.5–9.0 ppm), and pyrazole methyl groups (δ 2.1–2.5 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and thiocarbonyl (C–S, δ 120–125 ppm) signals.

- IR Spectroscopy : Validate the presence of amide C=O (1650–1700 cm⁻¹) and C–S (600–700 cm⁻¹) stretches.

- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What solvent systems and crystallization methods are suitable for growing single crystals of this compound?

Methodological Answer:

- Solvent Selection : Dichloromethane or ethyl acetate/methanol mixtures are ideal due to moderate polarity and slow evaporation rates .

- Crystallization : Slow evaporation at 4°C promotes nucleation. For stubborn cases, vapor diffusion (e.g., diethyl ether diffused into a dichloromethane solution) can yield diffraction-quality crystals .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data interpretation for this compound?

Methodological Answer:

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered atoms and hydrogen bonding networks .

- Validation Tools : Cross-validate with the Cambridge Structural Database (CSD) to compare bond lengths/angles (e.g., typical C–Br: 1.89–1.92 Å; C–S: 1.75–1.80 Å) .

- Hydrogen Bond Analysis : Apply graph set theory (e.g., Etter’s formalism) to categorize N–H⋯O and C–H⋯F interactions, ensuring consistency with published acetamide derivatives .

Q. How can hydrogen bonding and π-π stacking interactions influence the compound’s stability and biological activity?

Methodological Answer:

- Hydrogen Bonding : Map intermolecular N–H⋯O and C–H⋯O/F interactions using Mercury software. For example, infinite chains along [100] via N–H⋯O bonds enhance crystal packing stability .

- π-Stacking : Measure dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and pyrimidine rings) to assess stacking efficiency. Larger angles (>70°) may reduce stacking but improve solubility .

- Biological Implications : Strong intermolecular interactions correlate with reduced solubility, which may limit bioavailability. Use computational tools (e.g., COSMO-RS) to predict solubility profiles .

Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets). Prioritize binding poses with ΔG < -7 kcal/mol .

- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts (e.g., TPSA = 87.5 Ų for this compound) .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess conformational stability in aqueous and lipid bilayer environments .

Q. How can researchers address discrepancies in biological activity data across different assays?

Methodological Answer:

- Assay Standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity). For antileishmanial activity, use IC₅₀ values from promastigote assays with miltefosine as a reference .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent DMSO concentration, cell passage number). Use ANOVA to resolve inter-lab variability .

- Meta-Analysis : Aggregate data from PubChem and CSD to identify trends (e.g., bromophenyl derivatives showing IC₅₀ < 10 μM in kinase inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.